N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a benzothiadiazole moiety with an azetidine ring and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This is followed by the formation of the azetidine ring and the subsequent attachment of the pyrimidine group through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The azetidine and pyrimidine groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: A simpler structure with similar electronic properties.
Acibenzolar-S-methyl: A benzothiadiazole derivative used as a fungicide.
Uniqueness
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-14(9-1-2-11-12(5-9)19-22-18-11)20-6-10(7-20)17-13-3-4-15-8-16-13/h1-5,8,10H,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYJSFQFGXVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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